Home > Products > Screening Compounds P52242 > Methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pentanoate
Methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pentanoate -

Methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pentanoate

Catalog Number: EVT-6106544
CAS Number:
Molecular Formula: C19H25N3O3
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[4-({4-[(3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methyl]benzyl}oxy)phenyl]propanoic acid hydrochloride (LK1408)

  • Compound Description: LK1408 is a potent agonist of free fatty acid receptor 1 (FFA1) identified as a lead compound for further development in type 2 diabetes treatment. []
  • Relevance: LK1408 and methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]pentanoate share the core structure of a 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine ring system, suggesting potential similarities in their biological activities. [] Both compounds feature substitutions at the 3- and 5-positions of this core structure.

(S)-1-(3-(6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydrofuran-3-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one (Cpd3)

  • Compound Description: Cpd3 is a ligand that interacts with the CREBBP bromodomain. []
  • Relevance: Both Cpd3 and methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]pentanoate contain the 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine scaffold. [] The presence of diverse substituents on this core structure highlights the versatility of this chemical motif for targeting different biological targets.

1-(3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydrofuran-3-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one (Cpd8)

  • Compound Description: Cpd8 is another ligand that binds to the CREBBP bromodomain. []
  • Relevance: Similar to Cpd3, Cpd8 also shares the 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine core with methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]pentanoate. [] The variation in substituents attached to this core underscores the potential for diverse pharmacological profiles within this class of compounds.

1-(3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one (Cpd10)

  • Compound Description: Cpd10 also demonstrates binding affinity for the CREBBP bromodomain. []
  • Relevance: This compound represents another example of a molecule containing the 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine core, further strengthening the significance of this structural motif in medicinal chemistry. [] The recurring presence of this core in compounds interacting with the CREBBP bromodomain suggests that this structural feature might be important for binding.

1-(1-(cyclopropylmethyl)-3-(1H-indol-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one (Cpd4)

  • Compound Description: Cpd4 is a ligand that interacts with the CREBBP bromodomain. []
  • Relevance: Similar to methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]pentanoate, Cpd4 possesses the 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine core structure, highlighting the importance of this scaffold in designing ligands for this bromodomain. []

3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-N-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide (Cpd19)

  • Compound Description: Cpd19 binds to both the CREBBP and BRD4-BD1 bromodomains. [, ]
  • Relevance: The common 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine core shared by Cpd19 and methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]pentanoate underlines the structural significance of this scaffold in targeting bromodomains. [, ]

1-(3-(3-(1-methyl-1H-pyrazol-4-yl)isoquinolin-8-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one (Cpd 30)

  • Compound Description: Cpd 30 is a compound that interacts with the CREBBP bromodomain. []
  • Relevance: Cpd 30 shares the central 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine ring system with methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]pentanoate, indicating a potential commonality in their mode of action or target specificity. []

2-[3-{4-chloro-3-[(4-chlorophenyl)ethynyl]phenyl}-1-(3-morpholin-4-ylpropyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethanol

  • Compound Description: This compound acts as an inhibitor of the KDM1A/CoREST complex. []
  • Relevance: This inhibitor features the 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine core structure, suggesting the potential relevance of this scaffold for biological activity. [] It highlights the presence of this specific core structure in various bioactive compounds, including methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]pentanoate.

Properties

Product Name

Methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pentanoate

IUPAC Name

methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pentanoate

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C19H25N3O3/c1-13(7-8-18(23)25-3)22-10-9-17-16(12-22)19(21-20-17)14-5-4-6-15(11-14)24-2/h4-6,11,13H,7-10,12H2,1-3H3,(H,20,21)

InChI Key

KDMILPMEJAJJSX-UHFFFAOYSA-N

SMILES

CC(CCC(=O)OC)N1CCC2=C(C1)C(=NN2)C3=CC(=CC=C3)OC

Canonical SMILES

CC(CCC(=O)OC)N1CCC2=C(C1)C(=NN2)C3=CC(=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.